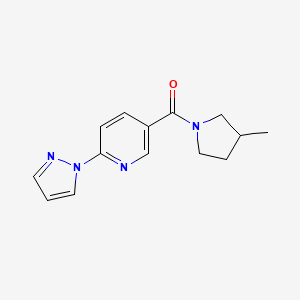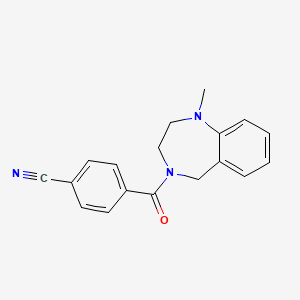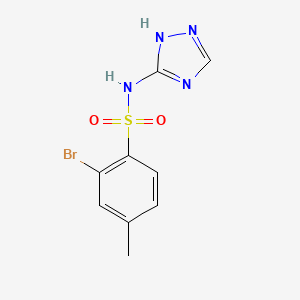
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone increases the concentration of dopamine in the synapse, leading to increased dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone are dependent on the dose and duration of exposure. In general, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling. This effect has been associated with improved cognitive function, increased motivation, and reduced depression and anxiety-like behaviors in animal models. However, high doses of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone have been shown to cause neurotoxicity and cell death in vitro, highlighting the importance of careful dose optimization in future studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone is its potential as a tool for studying the dopaminergic system in vitro and in vivo. (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone can be used to selectively modulate dopamine signaling, allowing researchers to investigate the role of dopamine in various physiological and behavioral processes. However, the use of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone in lab experiments is limited by its potential toxicity and the need for careful dose optimization. Additionally, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Future Directions
There are several future directions for research on (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone. One area of interest is the development of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone-based drugs for the treatment of various diseases, such as Parkinson's disease and depression. Additionally, further studies are needed to elucidate the mechanism of action of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone and its effects on other signaling pathways in cells. Finally, the development of novel materials based on (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone could lead to the synthesis of new materials with unique properties for various applications.
Synthesis Methods
The synthesis of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone involves the reaction of 3-methylpyrrolidine, 6-pyrazol-1-ylpyridin-3-amine, and 4-chlorobenzaldehyde in the presence of a suitable base and solvent. The reaction proceeds through a one-pot, three-component condensation reaction, resulting in the formation of (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone as a yellow solid. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been studied for its effects on the central nervous system, particularly on the dopaminergic system. In materials science, (3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone has been used as a building block for the synthesis of novel materials with desired properties.
properties
IUPAC Name |
(3-methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-5-8-17(10-11)14(19)12-3-4-13(15-9-12)18-7-2-6-16-18/h2-4,6-7,9,11H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWCADLCJYXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyrrolidin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)


![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)
![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)